(+/-)-Salsolinol hydrochloride

Übersicht

Beschreibung

(+/-)-Salsolinol hydrochloride is a chemical compound that belongs to the tetrahydroisoquinoline family. It is a racemic mixture, meaning it contains equal amounts of two enantiomers. This compound is of significant interest due to its presence in the human brain and its potential role in neurological processes. It is also found in certain fermented foods and beverages, such as beer and wine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (+/-)-Salsolinol hydrochloride typically involves the condensation of dopamine with acetaldehyde. This reaction can be catalyzed by acidic conditions, leading to the formation of salsolinol. The hydrochloride salt is then formed by reacting salsolinol with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions: (+/-)-Salsolinol hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form salsolinol quinone, a compound of interest in neurochemical studies.

Reduction: Reduction reactions can convert it back to its precursor compounds.

Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Conditions vary depending on the desired substitution but often involve catalysts and specific solvents.

Major Products:

Oxidation: Salsolinol quinone.

Reduction: Dopamine and acetaldehyde.

Substitution: Various substituted tetrahydroisoquinolines.

Wissenschaftliche Forschungsanwendungen

(+/-)-Salsolinol hydrochloride has diverse applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Studied for its role in the brain and its potential neurotoxic effects.

Medicine: Investigated for its involvement in neurological disorders such as Parkinson’s disease.

Industry: Utilized in the production of certain pharmaceuticals and as a biochemical reagent.

Wirkmechanismus

The mechanism of action of (+/-)-Salsolinol hydrochloride involves its interaction with various molecular targets in the brain. It is known to inhibit the enzyme monoamine oxidase, leading to increased levels of dopamine. This interaction affects neurotransmitter pathways and can influence mood and behavior. Additionally, it may form adducts with other biomolecules, contributing to its neurotoxic effects.

Vergleich Mit ähnlichen Verbindungen

Tetrahydroisoquinoline: A structural analog with similar neurochemical properties.

Dopamine: A precursor in the synthesis of salsolinol.

N-Methyl-salsolinol: A methylated derivative with distinct biological activities.

Uniqueness: (+/-)-Salsolinol hydrochloride is unique due to its dual role as both a neuroprotective and neurotoxic agent. Its presence in the brain and its potential involvement in neurological disorders make it a compound of significant interest in both research and clinical settings.

Biologische Aktivität

(+/-)-Salsolinol hydrochloride, a derivative of salsolinol, is a compound that has garnered significant attention in neuropharmacology due to its dual role in neuroprotection and neurotoxicity. This article discusses the biological activity of this compound, focusing on its effects on neuronal cells, mechanisms of action, and implications in neurological disorders.

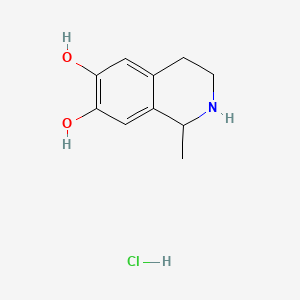

Salsolinol is chemically classified as 6,7-dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline. It is an endogenous compound found in various biological systems and is known to interact with dopaminergic pathways.

The biological activity of this compound is characterized by its biphasic effects on neuronal cells:

- Neuroprotective Effects : At lower concentrations (50-100 µM), salsolinol demonstrates protective properties against neurotoxic agents such as hydrogen peroxide (H₂O₂) and glutamate. It reduces oxidative stress by decreasing reactive oxygen species (ROS) levels and inhibiting caspase-3 activity, which is a marker of apoptosis .

- Neurotoxic Effects : Conversely, at higher concentrations (≥ 500 µM), salsolinol exhibits neurotoxic properties, leading to increased cell death and apoptosis in neuronal cultures. This toxicity is associated with elevated ROS production and mitochondrial dysfunction .

In Vitro Studies

Several studies have investigated the effects of this compound on different neuronal cell types. The following table summarizes key findings from various experiments:

| Study | Cell Type | Concentration (µM) | Observations |

|---|---|---|---|

| Nakahara et al. (1994) | Rat striatal neurons | 1,000 | Increased serotonin (5-HT) and dopamine (DA) levels; dose-dependent response observed. |

| Wszelaki & Melzig (2012) | SH-SY5Y cells | 0–500 | Neurotoxicity potentiated at low glutathione levels; significant cell death at 500 µM. |

| Wanpen et al. (2007) | SH-SY5Y cells | 50–500 | Upregulation of c-Jun; enhanced NF-κB binding; decreased Bcl-2 levels at higher concentrations. |

| Qualls et al. (2014) | SH-SY5Y cells | 10–800 | Maximum toxicity observed at 400 µM; apoptosis confirmed by increased caspase-3 levels. |

Case Studies

- Neuroprotective Role Against H₂O₂ : In a study using SH-SY5Y cells treated with H₂O₂, salsolinol significantly improved cell viability when administered at concentrations of 50 and 100 µM, demonstrating its potential as a protective agent against oxidative stress .

- Impact on Parkinson’s Disease Models : Research indicates that salsolinol may contribute to the pathophysiology of Parkinson's disease through its effects on alpha-synuclein aggregation and oxidative stress pathways. Salsolinol-induced oxidative modifications to cytochrome c were shown to promote alpha-synuclein oligomerization, linking it to neurodegenerative processes .

- Behavioral Studies : Salsolinol's interaction with dopaminergic systems has been linked to motivational effects related to alcohol consumption. Its modulation of dopamine release suggests potential implications in addiction behaviors .

Discussion

The dual nature of this compound as both a neuroprotective and neurotoxic agent underscores the complexity of its biological activity. While lower concentrations may offer therapeutic benefits in conditions characterized by oxidative stress and apoptosis, higher doses pose risks for neuronal damage.

Further research is essential to elucidate the precise mechanisms underlying these effects and to explore potential therapeutic applications in neurodegenerative diseases such as Parkinson's disease.

Eigenschaften

IUPAC Name |

1-methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-6-8-5-10(13)9(12)4-7(8)2-3-11-6;/h4-6,11-13H,2-3H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSVCGYSRZYNJMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC(=C(C=C2CCN1)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60990913 | |

| Record name | 1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60990913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70681-20-8, 79923-51-6 | |

| Record name | 1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60990913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SALSOLINOL HYDROCHLORIDE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C0F27WEAL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.